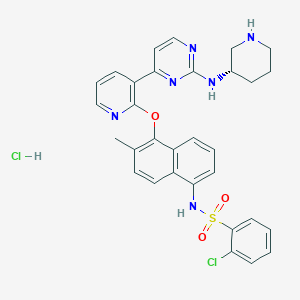

Kira8 Hydrochloride

Description

Significance of Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum is a crucial organelle responsible for the synthesis, folding, and assembly of approximately one-third of all cellular proteins. nih.gov Various physiological and pathological conditions, such as high protein demand, nutrient deprivation, hypoxia, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity. wikipedia.orgcore.ac.ukbio-techne.com This disruption leads to the accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. nih.govwikipedia.orgnih.gov In response, the cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR). wikipedia.orgnih.gov The UPR is an adaptive mechanism designed to restore normal ER function by halting protein synthesis, degrading misfolded proteins, and increasing the production of molecular chaperones that assist in protein folding. wikipedia.orgpnas.org If these measures fail to alleviate the stress, the UPR can trigger programmed cell death, or apoptosis, to eliminate the damaged cell. wikipedia.orgpnas.org

Overview of the Unfolded Protein Response (UPR) Pathways

The UPR is orchestrated by three principal ER-resident transmembrane proteins that act as stress sensors: IRE1α, PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). nih.govnumberanalytics.comresearchgate.net In a non-stressed state, these sensors are kept inactive by binding to the chaperone protein BiP/GRP78. frontiersin.org When unfolded proteins accumulate, BiP preferentially binds to them, releasing the sensors and allowing their activation. frontiersin.orgbiomolther.org

The IRE1α Pathway: As the most conserved branch of the UPR, IRE1α activation leads to downstream signaling that can promote both cell survival and apoptosis. researchgate.netmdpi.com

The PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the protein load on the ER. wikipedia.orgbio-techne.com However, this also allows for the preferential translation of certain mRNAs, such as ATF4, a transcription factor that upregulates genes involved in stress response and, under prolonged stress, apoptosis. wikipedia.orgfrontiersin.org

The ATF6 Pathway: Upon its release from BiP, ATF6 moves to the Golgi apparatus, where it is cleaved to release a cytosolic fragment. This fragment then translocates to the nucleus to act as a transcription factor, activating genes that enhance the ER's protein-folding capacity. numberanalytics.comresearchgate.net

Together, these three pathways form an integrated signaling network that determines the cell's response to ER stress. numberanalytics.com

The Multifaceted Role of IRE1α in Cellular Signaling

IRE1α is a unique, dual-function enzyme that is central to the UPR. frontiersin.orgresearchgate.net Its activation and subsequent signaling are complex, involving numerous interacting proteins that can modulate its output, making it a critical switch in determining cell fate under stress. karger.com

The cytosolic portion of the IRE1α protein contains both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. frontiersin.orgnih.govresearchgate.net Upon release from BiP, IRE1α molecules dimerize and/or oligomerize, which facilitates their trans-autophosphorylation. nih.govmdpi.com This phosphorylation event activates the RNase domain, which is responsible for the downstream signaling functions of IRE1α. nih.govresearchgate.net

The most well-characterized function of the IRE1α RNase is the unconventional splicing of the mRNA encoding X-box binding protein 1 (XBP1). pnas.orgnih.govnih.gov IRE1α removes a 26-nucleotide intron from the XBP1 mRNA. nih.govfrontiersin.org This splicing event causes a frameshift in the reading frame, leading to the translation of a potent transcription factor known as spliced XBP1 (XBP1s). mdpi.comnih.gov XBP1s then moves to the nucleus and activates the transcription of a wide array of UPR target genes. nih.gov These genes encode proteins that expand the ER, enhance its protein-folding capacity, and facilitate the degradation of misfolded proteins, thus promoting cell survival. researchgate.net

While the IRE1α-XBP1 axis is primarily a pro-survival pathway, sustained or severe ER stress can cause IRE1α signaling to switch towards promoting apoptosis. karger.comspandidos-publications.com This occurs through several mechanisms. The activated IRE1α can recruit the adaptor protein TRAF2 (TNF receptor-associated factor 2). spandidos-publications.commdpi.com This IRE1α-TRAF2 complex can then activate apoptosis-signal-regulating kinase 1 (ASK1) and the c-Jun N-terminal kinase (JNK) pathway, which are key mediators of stress-induced apoptosis. mdpi.comfrontiersin.orgspandidos-publications.com Additionally, the RNase activity of IRE1α can degrade certain mRNAs and microRNAs in a process called Regulated IRE1-Dependent Decay (RIDD). frontiersin.orgmdpi.com Under intense stress, RIDD can target mRNAs essential for cell survival or degrade microRNAs that suppress pro-apoptotic factors, thereby contributing to cell death. mdpi.comresearchgate.net

The Role of AMG-18 Hydrochloride as an IRE1α Inhibitor

AMG-18 Hydrochloride, also known as Kira8 Hydrochloride, is a chemical compound identified as a potent and selective inhibitor of IRE1α. fishersci.pt It functions as a mono-selective inhibitor that allosterically attenuates the RNase activity of IRE1α. medchemexpress.comadooq.com This means it binds to a site on the IRE1α enzyme distinct from the active site to modulate its function.

Research findings indicate that AMG-18 Hydrochloride potently inhibits the RNase activity of IRE1α, thereby blocking the splicing of XBP1 mRNA. medchemexpress.com This selective inhibition of the endoribonuclease function allows researchers to dissect the specific contributions of the IRE1α pathway in various physiological and pathological states.

Table 1: Inhibitory Potency of AMG-18 Hydrochloride This table summarizes the reported half-maximal inhibitory concentrations (IC50) of AMG-18 Hydrochloride against IRE1α.

| Target | Inhibitor | IC50 Value | Source |

|---|---|---|---|

| Recombinant IRE1α | AMG-18 Hydrochloride | 13 nM | |

| Cellular IRE1α | AMG-18 Hydrochloride | 99 nM | |

| IRE1α RNase Activity | AMG-18 Hydrochloride (Kira8) | 5.9 nM | medchemexpress.comadooq.com |

Involvement in Apoptotic Pathways

Rationale for Targeting IRE1α in Preclinical Research

The central role of IRE1α in mediating cellular responses to ER stress has made it a compelling target for preclinical research across a variety of diseases, including cancer and metabolic disorders. nih.govmdpi.com In many cancers, the tumor microenvironment imposes significant stress on cancer cells, leading to chronic activation of the UPR. aacrjournals.org Cancer cells can exploit the adaptive functions of the IRE1α/XBP1s pathway to survive and proliferate under these adverse conditions. nih.gov For instance, XBP1s has been shown to promote tumor vascularization and progression in triple-negative breast cancer (TNBC). aacrjournals.org Therefore, inhibiting IRE1α is a rational strategy to disrupt this survival mechanism and potentially render cancer cells more susceptible to other therapies. pnas.org

In the context of metabolic diseases such as diabetes, chronic ER stress in pancreatic β-cells is a key contributor to their dysfunction and death. frontiersin.org The accumulation of misfolded proinsulin can lead to hyperactivation of IRE1α. frontiersin.org Pharmacological inhibition of IRE1α's RNase activity has been shown to ameliorate hyperglycemia and increase serum insulin (B600854) levels in preclinical models of diabetes, suggesting that targeting IRE1α could be a therapeutic approach to preserve β-cell function. frontiersin.org

Furthermore, the involvement of IRE1α in angiogenesis and immune modulation provides additional rationale for its targeting. In malignant glioma, inhibition of IRE1α has been shown to down-regulate proangiogenic factors. pnas.org In prostate cancer, targeting IRE1α has been found to reprogram the tumor microenvironment and enhance anti-tumor immunity. researchgate.net These findings highlight the multifaceted role of IRE1α in disease pathogenesis and underscore its potential as a therapeutic target in preclinical investigations. pnas.orgphysiology.org

Detailed Research Findings on AMG-18 Hydrochloride

AMG-18 Hydrochloride, also known as Kira8, is a potent and selective inhibitor of IRE1α. medchemexpress.comabmole.com It functions as a mono-selective, allosteric inhibitor that attenuates the RNase activity of IRE1α. medchemexpress.commedchemexpress.com The mechanism of action involves binding to the kinase domain of IRE1α, which in turn inhibits its RNase function. researchgate.net This selective inhibition of the RNase activity prevents the splicing of XBP1 mRNA and the subsequent activation of the adaptive UPR pathway. medchemexpress.comabmole.com

Preclinical studies have demonstrated the efficacy of AMG-18 in various disease models. In models of multiple myeloma, a cancer characterized by high levels of immunoglobulin production and subsequent ER stress, inhibition of IRE1α with compounds like AMG-18 has shown promise. pnas.orgresearchgate.net Specifically, AMG-18 has been shown to reduce the viability of malignant plasma cells. pnas.org In the context of triple-negative breast cancer, the IRE1α inhibitor, referred to as compound 18 in a study, significantly inhibited tumor growth. aacrjournals.org

In research related to diabetes, AMG-18 (Kira8) has been shown to protect pancreatic β-cells from ER stress-induced apoptosis. medchemexpress.commedchemexpress.com By inhibiting the hyperactive IRE1α RNase, AMG-18 helps to preserve β-cell function and improve glycemic control in animal models of the disease. frontiersin.org The table below summarizes key in vitro and in vivo findings for AMG-18 Hydrochloride.

Interactive Data Table of Research Findings for AMG-18 Hydrochloride

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Mono-selective, allosteric inhibitor of IRE1α RNase activity. | medchemexpress.commedchemexpress.com |

| IC50 (RNase activity) | 5.9 nM | medchemexpress.comabmole.comabmole.com |

| IC50 (recombinant IRE1α) | 13 nM | glpbio.comfishersci.pt |

| IC50 (cellular IRE1α) | 99 nM | glpbio.comfishersci.pt |

| Effect on IRE1α | Blocks IRE1α oligomerization and inhibits RNase activity against XBP1 and Ins2 RNAs. | medchemexpress.commedchemexpress.com |

| In Vitro (INS-1 cells) | More potently reduces IRE1α-driven apoptosis than KIRA6. | medchemexpress.commedchemexpress.com |

| In Vivo (Triple-Negative Breast Cancer) | Monotherapy with compound 18 substantially inhibited tumor growth (TGI, 89%). | aacrjournals.org |

| In Vivo (Multiple Myeloma) | Reduces viability of CD138+ malignant cells from patient samples. | pnas.org |

| In Vivo (Akita mice - diabetes model) | Ameliorated hyperglycemic conditions and increased serum insulin levels. | frontiersin.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWIPRHGMZTPSB-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl2N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Synthetic Strategies for Amg 18 Hydrochloride

Analog Development and Structure-Activity Relationship (SAR) Studies

Identification of Pharmacophores

The development of AMG-18 Hydrochloride likely originated from a screening campaign to identify inhibitors of IRE1α. The core structure of AMG-18, 2-Chloro-N-[6-methyl-5-[[3-[2-[(3S)-3-piperidinylamino]-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]benzenesulfonamide, reveals several key pharmacophoric features essential for its potent and selective activity.

A central element of the molecule is the substituted naphthalene (B1677914) ring system, which serves as a rigid scaffold. The benzenesulfonamide (B165840) group attached to the naphthalene is a crucial feature, likely involved in key interactions within the IRE1α binding pocket. The ether linkage connecting the naphthalene to a substituted pyridine (B92270) ring provides a degree of conformational flexibility while positioning the pyrimidine (B1678525) moiety for optimal binding.

The pyrimidine ring, further substituted with a (3S)-3-piperidinylamino group, is another critical pharmacophore. The basic nitrogen of the piperidine (B6355638) ring and the amino linker are likely involved in hydrogen bonding or ionic interactions with amino acid residues in the active site of IRE1α. The specific stereochemistry of the piperidinyl group ((3S)) suggests a stereospecific interaction, highlighting the importance of a well-defined three-dimensional arrangement of the pharmacophoric elements for high-affinity binding.

Modulation of Potency and Selectivity through Structural Modifications

The structure-activity relationship (SAR) of AMG-18 Hydrochloride has been investigated to optimize its potency and selectivity. chemicalprobes.org The reported IC50 values of 13 nM for recombinant IRE1α and 99 nM for cellular IRE1α indicate high potency. rndsystems.com

Key structural modifications that likely influenced potency and selectivity include:

The Naphthalene Scaffold: Modifications to the naphthalene ring system, such as altering the position of the methyl group or introducing other substituents, would impact the compound's interaction with the hydrophobic regions of the IRE1α binding pocket.

The Pyridine-Pyrimidine Linkage: The geometry and nature of the linker between the naphthalene and pyrimidine rings are critical. Variations in the linker could alter the relative orientation of these two key pharmacophoric groups, thereby affecting potency.

The Piperidinylamino Group: The (3S)-3-piperidinylamino substituent on the pyrimidine ring is a key determinant of both potency and selectivity. The basicity of the piperidine nitrogen and the hydrogen-bonding capacity of the amino group are likely crucial for anchoring the molecule in the active site. The selectivity of AMG-18 for IRE1α over other kinases, as demonstrated by its 192-fold selectivity over JNK3, underscores the importance of this specific moiety. chemicalprobes.org Screening against a panel of over 100 other kinases showed that AMG-18 exhibits good selectivity. rndsystems.com

The following table summarizes the reported potency of AMG-18 Hydrochloride.

| Target | Assay Type | IC50 |

| Recombinant IRE1α | Biochemical | 13 nM |

| Cellular IRE1α | Cell-based | 99 nM |

Computational Approaches in SAR Derivation

While specific computational studies detailing the SAR of AMG-18 Hydrochloride are not extensively published in the provided search results, the discovery and optimization of such a complex molecule likely involved modern computational chemistry techniques. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are common approaches in medicinal chemistry.

Given the availability of the crystal structure of the IRE1α kinase domain, SBDD would be a powerful tool. Molecular docking simulations could have been used to predict the binding mode of AMG-18 and its analogs within the IRE1α active site. These simulations would help rationalize the observed SAR and guide the design of new compounds with improved properties. For instance, docking studies could elucidate the specific interactions of the benzenesulfonamide, the pyridine-pyrimidine system, and the piperidinylamino group with key amino acid residues, explaining the high potency and selectivity of AMG-18.

Ligand-based methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, could also have been employed, particularly in the early stages of lead discovery. acs.org A pharmacophore model could have been generated based on a set of known active and inactive compounds to identify the essential chemical features required for IRE1α inhibition. QSAR models could have been developed to correlate the physicochemical properties of a series of analogs with their biological activity, providing predictive power for designing more potent inhibitors.

Molecular Pharmacology of Amg 18 Hydrochloride

Mechanism of IRE1α Inhibition by AMG-18 Hydrochloride

AMG-18 Hydrochloride is a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the unfolded protein response (UPR). Its mechanism of action is multifaceted, leading to the effective suppression of the IRE1α signaling pathway.

Allosteric Attenuation of IRE1α RNase Activity

AMG-18 Hydrochloride functions as a mono-selective, allosteric inhibitor of the endoribonuclease (RNase) activity of IRE1α. nih.govmedchemexpress.comfishersci.pt Unlike ATP-competitive inhibitors that bind to the active site of the kinase domain, AMG-18 binds to an allosteric pocket on the IRE1α kinase domain. tocris.com This binding event induces a conformational change that attenuates the enzyme's RNase function. medchemexpress.comnih.gov

The inhibitory potency of AMG-18 has been quantified in various assays. It demonstrates an IC50 (half-maximal inhibitory concentration) of 5.9 nM for allosterically attenuating IRE1α RNase activity. medchemexpress.com More specifically, its IC50 values are 13 nM against recombinant IRE1α and 99 nM in a cellular context. tocris.commedchemexpress.comglpbio.comrndsystems.com One study reported an in vitro IC50 of 2.33 μM for inhibiting the RNase activity of IRE1. nih.gov Structural studies have revealed that the chloro-benzenesulfonamide portion of the AMG-18 molecule disrupts a critical salt bridge (K599-E612) within the kinase domain. This interference causes the αC-helix to swing outward, a conformational shift that is inconsistent with RNase activation and ultimately leads to its inhibition. nih.gov

Table 1: Inhibitory Potency (IC50) of AMG-18 Hydrochloride against IRE1α

| Assay Type | Target | IC50 Value |

|---|---|---|

| Allosteric RNase Attenuation | IRE1α | 5.9 nM |

| Biochemical (Recombinant) | IRE1α | 13 nM |

| Cellular | IRE1α | 99 nM |

| In Vitro RNase Inhibition | IRE1α | 2.33 µM |

Disruption of IRE1α Oligomerization

Activation of the IRE1α pathway under endoplasmic reticulum (ER) stress requires the dimerization and subsequent oligomerization of the IRE1α protein. This higher-order clustering is essential for the trans-autophosphorylation and full activation of its RNase domain. AMG-18 has been shown to block this critical oligomerization step. medchemexpress.commedchemexpress.com By binding to the allosteric site within the kinase domain, AMG-18 induces a conformation that is unfavorable for the stable formation of the IRE1α dimer interface. nih.gov This disruption of oligomerization prevents the necessary downstream signaling for RNase activation. medchemexpress.commedchemexpress.com While IRE1α has been observed to co-crystallize as a dimer in the presence of AMG-18 under high-concentration conditions, studies in solution suggest that the inhibitor does not stabilize dimers, thereby hindering the activation process. nih.gov

Inhibition of XBP1 and Ins2 RNA Splicing

A primary function of the activated IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active XBP1s transcription factor. AMG-18 potently inhibits the IRE1α-mediated splicing of both XBP1 and Insulin (B600854) (Ins2) RNAs. medchemexpress.commedchemexpress.com

In preclinical models, AMG-18 demonstrated dose-dependent suppression of XBP1s expression. For instance, in multiple myeloma cell lines, it exhibited in-cell IC50 values of 0.26 μM in RPMI-8226 cells and 1.2 μM in 5TGM1 cells for the inhibition of XBP-1s expression. nih.gov This inhibition effectively blocks the production of the active XBP1s transcription factor, a key mediator of the UPR. nih.gov

Table 2: Cellular Activity of AMG-18 Hydrochloride on XBP1 Splicing

| Cell Line | Cell Type | IC50 Value |

|---|---|---|

| RPMI-8226 | Human Multiple Myeloma | 0.26 µM |

| 5TGM1 | Mouse Myeloma | 1.2 µM |

Selectivity Profiling Against Other Kinases and Cellular Pathways

AMG-18 Hydrochloride has been shown to be a highly selective inhibitor for IRE1α. Its selectivity has been evaluated against large panels of other kinases, where it displayed minimal activity. tocris.comglpbio.comrndsystems.com Specifically, studies have demonstrated its selectivity for IRE1α in panels of over 100 different kinases, underscoring its targeted mechanism of action. tocris.comrndsystems.com This high degree of selectivity is crucial for a chemical probe or potential therapeutic agent, as it minimizes off-target effects that could confound experimental results or lead to toxicity.

Receptor Binding and Kinetic Analysis

The interaction between AMG-18 and IRE1α is characterized by high-affinity binding to an allosteric site. The kinetic profile of this interaction is reflected in its low nanomolar IC50 values for the inhibition of IRE1α's RNase activity. The reported IC50 values are 13 nM for the recombinant enzyme and 99 nM in cellular assays, indicating potent binding and inhibition. tocris.comglpbio.comrndsystems.com Another study reported an IC50 of 5.9 nM for the allosteric attenuation of RNase activity. These values from kinetic assays confirm that AMG-18 binds to IRE1α with high potency, leading to the effective allosteric inhibition of its function.

Cellular Pharmacodynamics in Preclinical Models

The cellular pharmacodynamic effects of AMG-18 have been investigated in several preclinical models, confirming its mechanism of action in a biological context. In mouse models of autoimmune diabetes (non-obese diabetic mice), treatment with AMG-18 (also referred to as KIRA8) resulted in significant reductions in the splicing of XBP1 in pancreatic islets. medchemexpress.commedchemexpress.com This target engagement was accompanied by the preservation of Ins1/Ins2, BiP, and MANF messenger RNAs (mRNAs), which are typically affected by ER stress. medchemexpress.commedchemexpress.com

In multiple myeloma cell lines, such as RPMI-8226 and 5TGM1, AMG-18 dose-dependently suppressed the expression of the spliced form of XBP1 (XBP-1s). nih.gov This demonstrates the compound's ability to penetrate cells and inhibit its target in cancer models that are known to be dependent on the UPR pathway. Furthermore, in Drosophila S2 cells, AMG-18 was shown to strongly inhibit the phosphorylation of IRE1, another indicator of its inhibitory effect on the activation of the IRE1 pathway. biologists.com

Effects on ER Stress Markers

Endoplasmic reticulum (ER) stress is a condition characterized by the accumulation of unfolded proteins in the ER lumen, which activates the unfolded protein response (UPR). plos.org The UPR is mediated by three main sensors: IRE1, PERK, and ATF6. plos.org

Key markers are used to indicate the activation of the ER stress pathway. These include the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the expression of C/EBP homologous protein (CHOP). plos.org Additionally, the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) are also associated with ER stress. plos.org

As an inhibitor of the IRE1α kinase domain, AMG-18 has been shown to block the induction of robust mitochondrial unfolded protein response (UPRmt) signaling during ER stress. nih.gov Specifically, treatment with AMG-18 reduces the levels of UPRmt markers in the liver of hyperlipidemic mice. nih.gov Furthermore, both the knockdown of IRE1 and the use of AMG-18 have been demonstrated to decrease intracellular S1P levels under ER stress conditions. nih.gov This indicates that suppressing IRE1 kinase activity can prevent the ER stress-induced accumulation of intracellular S1P. nih.gov

Table 1: Effects of AMG-18 Hydrochloride on ER Stress Markers

| Marker | Effect of AMG-18 Hydrochloride | Reference |

|---|---|---|

| IRE1α Kinase Activity | Inhibition | nih.gov |

| UPRmt Signaling | Blocked induction during ER stress | nih.gov |

| UPRmt Markers in Liver | Reduced levels in hyperlipidemic mice | nih.gov |

| Intracellular S1P Levels | Reduced under ER stress conditions | nih.gov |

Impact on Cell Viability and Apoptosis in Disease Models (e.g., INS-1 cells)

INS-1 cells, a rat insulinoma cell line, are frequently used as a model system to study pancreatic β-cell function and dysfunction. nih.govmdpi.com The viability and apoptosis of these cells are critical parameters in understanding the cellular response to various stressors, including those that induce ER stress.

Studies have shown that stressors like intermittent high glucose can decrease the viability of INS-1 cells and increase apoptosis. nih.gov Similarly, treatment with agents such as streptozotocin (B1681764) (STZ) has been shown to reduce cell viability and induce apoptosis in INS-1 cells. mdpi.com

While direct studies on the effect of AMG-18 Hydrochloride on INS-1 cell viability and apoptosis are not detailed in the provided search results, its role as an IRE1α inhibitor suggests a potential impact. IRE1α is a critical component of the UPR, which can have both pro-survival and pro-apoptotic functions depending on the context and duration of ER stress. plos.org One study noted that IRE1α inhibition by selective kinase ligands did not impair tumor cell viability. glpbio.com However, the specific effects on pancreatic β-cells like INS-1 under disease model conditions require further investigation.

Table 2: Factors Affecting INS-1 Cell Viability and Apoptosis

| Condition/Treatment | Effect on Cell Viability | Effect on Apoptosis | Reference |

|---|---|---|---|

| Intermittent High Glucose | Decreased | Increased | nih.gov |

| Streptozotocin (STZ) | Decreased | Increased | mdpi.com |

| Palmitic Acid (PA) | Decreased | Increased | brieflands.com |

| Ginsenoside Rg3 (with IHG) | Increased | Decreased | nih.gov |

| Carnosic Acid (with STZ) | Increased | Decreased | mdpi.com |

| Liraglutide (with PA) | Increased | Decreased | brieflands.com |

Preclinical Efficacy Studies of Amg 18 Hydrochloride

In Vitro Studies in Cellular Disease Models

In vitro studies are a crucial first step in evaluating the potential of a new therapeutic compound. These studies utilize cultured cells to understand the compound's mechanism of action and its effects on specific cellular pathways.

Pancreatic Beta Cell Models (e.g., INS-1 cells)

Pancreatic beta cells are responsible for producing and secreting insulin (B600854), a hormone vital for regulating blood glucose. Their dysfunction or death is a central cause of both type 1 and type 2 diabetes. garvan.org.aumdpi.com Cell lines like the rat-derived INS-1 cells are frequently used in diabetes research because they mimic many of the functions of primary beta cells, including glucose-stimulated insulin secretion. plos.org Researchers use these models to investigate how a compound might protect beta cells from stress, enhance insulin secretion, or promote cell survival. A key area of focus is the endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR), as chronic stress on the ER is a major contributor to beta cell failure in diabetes. garvan.org.au

Endothelial Cell Models

Endothelial cells form the lining of blood vessels and play a critical role in vascular health. In diabetes, chronic high blood sugar can damage these cells, leading to serious complications like retinopathy and nephropathy. arvojournals.org In vitro models using human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are employed to study the processes of angiogenesis (new blood vessel formation) and vascular inflammation. nih.gov Research in this area might investigate whether a compound can protect endothelial cells from glucose-induced damage or inhibit abnormal angiogenesis. nih.govnih.gov

Other Relevant Cell Lines for UPR Research

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. While central to beta cell failure in diabetes, the UPR is also implicated in a wide range of other diseases, including cancer and neurodegenerative disorders. Various cancer cell lines are utilized in preclinical research to study the effects of compounds that modulate the UPR. nih.govnih.govaacrjournals.org For instance, studies might assess a compound's ability to selectively induce apoptosis in cancer cells by overwhelming their UPR capacity.

In Vivo Efficacy in Animal Models of Disease

Following promising in vitro results, compounds are tested in animal models that mimic human diseases. These studies are essential for evaluating efficacy and understanding how the compound behaves in a whole organism.

Autoimmune Diabetes Models (e.g., Ins2+/Akita mice, NODs mice)

To study type 1 diabetes, researchers rely on spontaneous autoimmune models like the Non-Obese Diabetic (NOD) mouse and genetic models like the Ins2+/Akita mouse.

The NOD mouse develops autoimmune diabetes spontaneously, closely mirroring the human condition. jax.org This model is characterized by insulitis, where immune cells infiltrate and destroy the pancreatic beta cells, leading to insulin deficiency and hyperglycemia. jax.org The incidence of diabetes is typically higher and occurs earlier in female NOD mice. jax.org

The Ins2+/Akita mouse has a spontaneous mutation in the insulin 2 gene, which causes misfolding of the pro-insulin protein. nih.govfrontiersin.org This leads to severe ER stress and the eventual death of beta cells, resulting in significant hyperglycemia by 3 to 5 weeks of age. arvojournals.orgnih.gov This model is particularly useful for studying the consequences of beta cell proteotoxicity and subsequent insulin deficiency. nih.gov

Assessment of Hyperglycemia Reduction

A primary endpoint in preclinical diabetes studies is the assessment of a compound's ability to lower elevated blood glucose levels (hyperglycemia). In models like the Ins2+/Akita and NOD mice, blood glucose levels are monitored over the course of treatment to determine efficacy. jax.orgnih.govnih.gov A significant reduction in hyperglycemia would indicate that the therapeutic agent is successfully preserving or improving beta cell function, enhancing insulin sensitivity, or acting through other glucose-lowering mechanisms.

Preservation of Islet mRNA Expression (e.g., Ins1/Ins2, BiP, MANF)

The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.gov One of the key sensors of ER stress is IRE1α. nih.govucsf.edu Under manageable levels of ER stress, IRE1α promotes adaptation, in part by splicing XBP1 mRNA. ucsf.edu However, under severe or prolonged ER stress, IRE1α can contribute to apoptosis. ucsf.edu

Studies in rat insulinoma (INS-1) cells, which have a well-developed ER and secrete insulin, have shown that increasing levels of ER stress agents lead to the decay of Ins1 mRNA, which encodes proinsulin. ucsf.edu This suggests that inhibiting IRE1α with a compound like AMG-18 Hydrochloride could preserve the expression of key islet mRNAs, such as those for insulin (Ins1 and Ins2), by preventing their degradation during ER stress.

The chaperone protein BiP (Binding-immunoglobulin protein) is a master regulator of the UPR. nih.gov During ER stress, BiP dissociates from IRE1α, leading to its activation. nih.gov While direct studies on the effect of AMG-18 Hydrochloride on BiP and MANF (Mesencephalic Astrocyte-Derived Neurotrophic Factor) mRNA expression are limited in the provided search results, the mechanism of IRE1α inhibition suggests a potential for preserving the expression of these crucial islet function and survival genes by mitigating the detrimental effects of excessive ER stress.

Modulation of Islet XBP1 Splicing and TXNIP mRNAs

A primary function of activated IRE1α is the unconventional splicing of X-box binding protein-1 (XBP1) mRNA. nih.govnih.gov This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces the active transcription factor XBP1s. nih.govresearchgate.net XBP1s then upregulates genes involved in ER-associated degradation (ERAD) and protein folding to restore ER homeostasis. nih.govucsf.edu

The inhibition of IRE1α's endonuclease activity by AMG-18 Hydrochloride would directly block this splicing of XBP1 mRNA. In preclinical models, increasing ER stress has been shown to progressively increase XBP1 mRNA splicing. ucsf.edu Therefore, treatment with an IRE1α inhibitor would be expected to reduce the levels of spliced XBP1 (XBP1s) mRNA in islets under ER stress.

Furthermore, ER stress can induce the expression of thioredoxin-interacting protein (TXNIP) mRNA. ucsf.edu TXNIP is a key protein in the cellular stress response and can activate the NLRP3 inflammasome, leading to inflammation. nih.gov Studies have shown that ER stress-induced upregulation of TXNIP mRNA precedes apoptosis in insulinoma cells. ucsf.edu By inhibiting IRE1α, AMG-18 Hydrochloride could potentially modulate the expression of TXNIP mRNA, thereby reducing inflammation and promoting cell survival in islets.

Inflammatory Disease Models (e.g., Kawasaki disease vasculitis)

The role of IRE1α extends beyond ER stress to include the regulation of inflammatory responses. nih.gov This has led to the investigation of IRE1α inhibitors like AMG-18 Hydrochloride in inflammatory disease models.

Attenuation of Cardiovascular Lesions

Kawasaki disease is a multisystem vasculitis that can lead to coronary artery lesions in children. nih.govnih.gov A preclinical study in a murine model of Kawasaki disease vasculitis demonstrated that targeting the endoribonuclease activity of IRE1α can alleviate cardiovascular lesions. This suggests that AMG-18 Hydrochloride, as a potent IRE1α inhibitor, could have a therapeutic benefit in reducing the cardiovascular complications associated with this inflammatory disease.

Impact on Inflammatory Cytokine Profiles

The inflammatory process in Kawasaki disease involves the production of various pro-inflammatory cytokines, including IL-1β and IL-18. nih.govgoogle.com The NLRP3 inflammasome, which can be activated by ER stress via TXNIP, is a key player in the production of these mature cytokines. nih.govgoogle.com By inhibiting IRE1α and subsequently modulating TXNIP expression, AMG-18 Hydrochloride could potentially impact the inflammatory cytokine profile in diseases like Kawasaki disease. While the direct effect of AMG-18 Hydrochloride on specific cytokine levels in this model is not detailed in the provided search results, its mechanism of action points towards a reduction in pro-inflammatory cytokine production.

Endoplasmic Reticulum Stress-Related Conditions

The therapeutic potential of modulating ER stress extends to various conditions where this pathway is implicated.

Stabilization of Regulatory T Cells (Tregs)

Regulatory T cells (Tregs) are crucial for maintaining immune tolerance and preventing autoimmunity. probiologists.com However, under inflammatory conditions, the stability and function of Tregs can be compromised. nih.gov Inflammatory cytokines can induce an ER stress response in Tregs, which in turn suppresses the expression of FoxP3, the master transcription factor for Treg function, leading to their destabilization. nih.gov

A study has shown that the E3 ligase Hrd1 is critical for suppressing the ER stress response in Tregs and maintaining their stability. nih.gov Specifically, Hrd1 suppresses the IRE1α-mediated ER stress response. nih.gov This suggests that inhibiting IRE1α with a compound like AMG-18 Hydrochloride could help to stabilize Tregs by antagonizing the inflammatory cytokine-induced ER stress response. This could be beneficial in various autoimmune and inflammatory conditions where Treg function is impaired. probiologists.com

Antagonism of Inflammatory Cytokine-Induced ER Stress Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding, and its function can be disrupted by various cellular stressors, including the presence of pro-inflammatory cytokines. mdpi.commdpi.com This disruption leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. mdpi.com In response, cells activate the Unfolded Protein Response (UPR), a network of signaling pathways designed to restore homeostasis. mdpi.comfrontiersin.org One of the key sensors of ER stress is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. frontiersin.orgnih.gov

Inflammatory cytokines can trigger ER stress, which in turn can destabilize regulatory T cells (Tregs) by suppressing the expression of the crucial transcription factor FoxP3. nih.gov This creates a vicious cycle where inflammation compromises immune regulation, potentially leading to further inflammation. The activation of the IRE1α pathway is a key mechanism in this process. nih.govmdpi.com Upon activation, IRE1α can initiate downstream signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38, which contributes to the inflammatory response and Treg instability. nih.gov

AMG-18 Hydrochloride, also known as Kira8, is a potent and selective inhibitor of IRE1α. rndsystems.commedchemexpress.com It allosterically targets the kinase domain of IRE1α, thereby inhibiting its activity. medchemexpress.comabmole.comabmole.com This inhibition is highly selective for IRE1α, as demonstrated in panels of over 100 other kinases. rndsystems.com Preclinical studies have shown that pharmacological inhibition of the IRE1α kinase domain, but not its RNase activity, can prevent the downstream activation of p38 and rescue the stability and suppressive function of Tregs that are compromised under inflammatory conditions. nih.gov Specifically, in studies involving Hrd1-null Tregs, which exhibit elevated ER stress, treatment with an IRE1α kinase inhibitor successfully diminished the heightened p38 activation and restored Treg stability. nih.gov By blocking the kinase-mediated signaling cascade, AMG-18 Hydrochloride effectively antagonizes the detrimental effects of cytokine-induced ER stress, thereby preserving the function of key immune-regulatory cells. nih.gov

The inhibitory action of AMG-18 Hydrochloride on IRE1α is well-characterized by its half-maximal inhibitory concentration (IC50) values, which quantify its potency.

| Target | Assay Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| IRE1α | Recombinant | 13 | rndsystems.comglpbio.com |

| IRE1α | Cellular | 99 | rndsystems.comglpbio.com |

| IRE1α RNase activity | Allosteric Attenuation | 5.9 | medchemexpress.comabmole.comabmole.com |

Translational Potential from Preclinical Models

The findings from preclinical studies of AMG-18 Hydrochloride suggest a significant translational potential for therapeutic intervention in a variety of diseases characterized by inflammation and ER stress. The successful demonstration of a compound's efficacy and mechanism of action in relevant animal and cellular models is a critical step in drug discovery, providing the foundational evidence needed to justify clinical testing in humans. acs.orgmdpi.com

The ability of AMG-18 Hydrochloride to specifically target the IRE1α kinase-mediated stress response pathway has profound implications. This pathway is implicated not only in general inflammatory conditions but also in the pathophysiology of specific diseases such as autoimmune disorders and diabetes. nih.govconicet.gov.ar For instance, preclinical research in a mouse model of autoimmune diabetes has shown that inhibiting IRE1α signaling can preserve insulin-producing pancreatic β-cells and reverse hyperglycemia. medchemexpress.com By mitigating ER stress, which is a known factor in β-cell dysfunction and death, inhibitors like AMG-18 Hydrochloride could represent a novel therapeutic strategy. medchemexpress.comconicet.gov.ar

Furthermore, the demonstration that AMG-18 Hydrochloride can rescue Treg stability and function under inflammatory duress points to its potential use in autoimmune diseases where Treg function is compromised. nih.gov The compound's mechanism of action—selectively blocking a key node in the integrated network of ER stress and inflammation—suggests it could be effective in conditions where this nexus is a primary driver of pathology. e-century.us The translation of these preclinical findings into clinical applications will depend on further studies to confirm safety and efficacy in humans, but the existing data from various disease models provides a strong rationale for its continued development. researchgate.netnih.gov The targeted nature of AMG-18 Hydrochloride offers the promise of a mechanistically-driven therapy for diseases linked to the IRE1α-mediated ER stress response.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Comprehensive ADME data for AMG-18 Hydrochloride in preclinical species are not available in published literature. The primary scientific paper describing the compound focuses on its synthesis, in vitro potency, and selectivity, but does not include an ADME profile. nih.govnih.gov

In Vitro Metabolic Stability

There is no publicly available data regarding the in vitro metabolic stability of AMG-18 Hydrochloride in liver microsomes, hepatocytes, or other relevant in vitro systems. Such data is essential for predicting the intrinsic clearance of a compound.

Tissue Distribution Studies

Information regarding the tissue distribution of AMG-18 Hydrochloride in preclinical animal models has not been published. Tissue distribution studies are crucial for understanding the extent to which a compound reaches its intended target tissues and to identify potential sites of accumulation.

Excretion Pathways

There is no published information detailing the excretion pathways (e.g., renal, fecal) for AMG-18 Hydrochloride or its potential metabolites in any preclinical species. Mass balance studies, which quantify a drug's excretion routes, have not been made public.

Allometric Scaling for Interspecies Translation

There is no information available in the public domain regarding the use of allometric scaling to translate the pharmacokinetic parameters of AMG-18 Hydrochloride from preclinical species to humans. Allometric scaling is a method used to predict human pharmacokinetics based on data from multiple animal species, which is a key step in drug development.

Analytical Methodologies for Research on Amg 18 Hydrochloride

Chromatographic Techniques (e.g., HPLC) for Purity and Quantification in Research Samples

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and quantifying the concentration of AMG-18 Hydrochloride in research samples. Purity is a critical parameter, as impurities can significantly impact experimental outcomes.

Purity Assessment: Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of AMG-18 Hydrochloride. Commercially available research-grade AMG-18 Hydrochloride typically reports a purity of ≥98%, as verified by HPLC. tocris.comrndsystems.com The method separates the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. outsourcedpharma.com A typical RP-HPLC method for a small molecule like AMG-18 Hydrochloride would involve an isocratic or gradient elution on a C18 column. researchgate.netglobalresearchonline.net The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). globalresearchonline.nettsijournals.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. researchgate.net The purity is calculated by comparing the area of the main peak corresponding to AMG-18 Hydrochloride to the total area of all detected peaks in the chromatogram.

Quantification: For quantification, a calibration curve is constructed by analyzing a series of standard solutions of AMG-18 Hydrochloride with known concentrations. tsijournals.com The peak area response from the HPLC analysis is plotted against the concentration, generating a linear relationship. globalresearchonline.net The concentration of AMG-18 Hydrochloride in an unknown research sample can then be accurately determined by interpolating its peak area from this calibration curve. This is essential for preparing solutions for in vitro and in vivo experiments.

Table 1: General Parameters for HPLC Analysis of Small Molecule Hydrochlorides

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | Reverse-Phase C18 Column (e.g., 150 x 4.6 mm, 5µm) | Separates compounds based on hydrophobicity. researchgate.nettsijournals.com |

| Mobile Phase | Mixture of aqueous buffer (e.g., phosphate, TFA) and organic solvent (e.g., acetonitrile, methanol) | Elutes the compounds from the column. globalresearchonline.nettsijournals.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. researchgate.nettsijournals.com |

| Detection | UV Spectrophotometry (e.g., 219-242 nm) | Detects and quantifies the compound as it elutes. researchgate.netglobalresearchonline.net |

| Quantification | External standard calibration curve | Relates detector response to concentration. tsijournals.com |

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Confirmation and Characterization in Research Samples

Spectroscopic techniques are indispensable for the definitive structural confirmation and characterization of AMG-18 Hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used in tandem to provide a comprehensive profile of the molecule. outsourcedpharma.com

Mass Spectrometry (MS): MS is a powerful tool used to confirm the molecular identity of AMG-18 Hydrochloride by measuring its mass-to-charge ratio (m/z). outsourcedpharma.com This technique verifies the molecular weight of the compound, which for the hydrochloride salt is 637.58 g/mol , corresponding to the molecular formula C₃₁H₂₉ClN₆O₃S·HCl. tocris.comrndsystems.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. nih.gov Fragmentation analysis within the mass spectrometer can also yield structural information that serves as a fingerprint for the compound's identity. outsourcedpharma.com

Table 2: Technical and Spectroscopic Data for AMG-18 Hydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-Chloro-N-[6-methyl-5-[[3-[2-[(3S)-3-piperidinylamino]-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]benzenesulfonamide hydrochloride | tocris.com |

| Molecular Formula | C₃₁H₂₉ClN₆O₃S·HCl | tocris.comrndsystems.com |

| Molecular Weight | 637.58 g/mol | tocris.comrndsystems.com |

| CAS Number | 2250019-92-0 | tocris.com |

| Purity (by HPLC) | ≥98% | tocris.comrndsystems.com |

Bioanalytical Methods for Quantification in Biological Matrices (e.g., animal plasma, tissue homogenates)

To understand the pharmacokinetics of AMG-18 Hydrochloride in animal studies, robust bioanalytical methods are required to quantify its concentration in complex biological matrices like plasma and tissue homogenates. europa.eu Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. researchgate.net

A typical bioanalytical method for a small molecule like AMG-18 Hydrochloride involves several key steps:

Sample Preparation: The first step is to extract the analyte from the biological matrix. This is commonly achieved through protein precipitation, where a solvent like acetonitrile or methanol is added to the plasma or tissue homogenate to denature and precipitate proteins. researchgate.netresearchgate.net After centrifugation, the clear supernatant containing the drug is collected. tsijournals.com An internal standard (IS), a molecule structurally similar to the analyte, is added at the beginning of this process to account for variability during sample preparation and analysis. researchgate.net

Chromatographic Separation: The extracted sample is then injected into an HPLC or UHPLC system. A reverse-phase column is used to separate AMG-18 Hydrochloride from endogenous matrix components that could interfere with quantification. researchgate.net

Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is set to a specific mode called Multiple Reaction Monitoring (MRM), where a specific precursor ion (corresponding to AMG-18 Hydrochloride) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference and allowing for accurate quantification even at very low concentrations. researchgate.net

The entire method, from sample preparation to final analysis, must be thoroughly validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability. europa.eu

Development and Validation of Research Assays (e.g., enzyme assays for IRE1α RNase activity, cell-based assays for XBP1 splicing)

The mechanism of action of AMG-18 Hydrochloride as an inhibitor of the inositol-requiring enzyme 1α (IRE1α) necessitates the use of specific biochemical and cell-based assays to characterize its potency and cellular effects. tocris.comnih.gov

Enzyme Assays for IRE1α RNase Activity: These assays directly measure the ability of AMG-18 Hydrochloride to inhibit the ribonuclease (RNase) activity of the IRE1α enzyme.

Fluorescence Quenching Assay: A common format uses a purified, recombinant human IRE1α protein and a short RNA oligonucleotide substrate that mimics the XBP1 mRNA cleavage site. chemicalprobes.org This substrate is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. When IRE1α cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. chemicalprobes.org The inhibitory activity of AMG-18 Hydrochloride is determined by measuring the reduction in fluorescence signal in its presence. chemicalprobes.org

XBP1 Stem-Loop Cleavage Assay: Another biochemical assay directly measures the cleavage of the XBP1 stem-loop by autophosphorylated IRE1α. nih.gov This assay format is designed to identify inhibitors of either the kinase or the RNase domains of IRE1α. nih.gov

Cell-Based Assays for XBP1 Splicing: These assays are performed in living cells to confirm that AMG-18 Hydrochloride can penetrate the cell membrane and inhibit IRE1α activity in a more physiologically relevant context. IRE1α activation, typically induced by an ER stress agent like thapsigargin, leads to the splicing of XBP1 mRNA. nih.gov

XBP1-Luciferase Reporter Assay: This assay utilizes a specially engineered cell line (e.g., HT1080 XBP1-Luc) that contains a luciferase reporter gene fused to the XBP1 gene. nih.gov The luciferase is out of frame in the unspliced form. Only after IRE1α-mediated splicing is the correct reading frame restored, leading to the expression of functional luciferase. The potency of AMG-18 Hydrochloride is measured by its ability to reduce the luciferase signal. nih.gov

Direct Measurement of Spliced XBP1 (XBP1s): The levels of the spliced XBP1 (XBP1s) transcript can be quantified directly. The branched DNA (bDNA) assay is a method used to measure XBP1s mRNA levels in cell lysates. nih.govnih.gov Alternatively, quantitative PCR (qPCR) can be used.

Immunoblotting: The protein product of the spliced mRNA, XBP-1s, can be detected by immunoblot (Western blot) analysis of cell lysates. nih.gov A reduction in the XBP-1s protein band in the presence of AMG-18 Hydrochloride indicates inhibition of the pathway. nih.gov

HTRF Assay: A Homogeneous Time-Resolved Fluorescence (HTRF) assay can also be used to quantify XBP1s protein in cell lysates in a high-throughput, plate-based format. revvity.com

Table 3: Summary of Research Assays for AMG-18 Hydrochloride

| Assay Type | Method | Principle | Endpoint |

|---|---|---|---|

| Biochemical | Fluorescence Quenching RNase Assay | Purified IRE1α enzyme cleaves a fluorescently-quenched RNA substrate. chemicalprobes.org | Inhibition of fluorescence increase. chemicalprobes.org |

| Biochemical | XBP1 Stem-Loop Cleavage Assay | Purified IRE1α enzyme cleaves an XBP1 stem-loop substrate. nih.gov | Inhibition of substrate cleavage. |

| Cell-Based | XBP1-Luciferase Reporter | Splicing of XBP1-luciferase fusion transcript by cellular IRE1α produces active luciferase. nih.gov | Inhibition of luciferase signal. nih.gov |

| Cell-Based | bDNA / qPCR Assay | Quantification of spliced XBP1 (XBP1s) mRNA levels in cell lysates. nih.govnih.gov | Reduction in XBP1s mRNA levels. nih.gov |

| Cell-Based | Immunoblot | Detection of XBP-1s protein levels in cell lysates using a specific antibody. nih.gov | Reduction in XBP-1s protein band intensity. nih.gov |

| Cell-Based | HTRF Assay | Two labeled antibodies bind to XBP1s in cell lysate, generating a FRET signal. revvity.com | Reduction in HTRF signal. revvity.com |

Table of Compounds

| Compound Name | |

|---|---|

| AMG-18 Hydrochloride | |

| Acetonitrile | |

| Methanol | |

| Thapsigargin |

Future Research Directions and Unanswered Questions

Exploration of Novel Therapeutic Applications Beyond Diabetes and Inflammation

While initial studies have highlighted the promise of IRE1α inhibitors in metabolic disorders and inflammatory conditions, the ubiquitous nature of the unfolded protein response (UPR) suggests a broader therapeutic window for AMG-18 Hydrochloride. medchemexpress.comuchile.cl The UPR, and specifically the IRE1α pathway, is implicated in a diverse array of pathologies, making it a compelling target for new therapeutic strategies. nih.gov

Future research will likely focus on:

Neurodegenerative Diseases: The role of IRE1α in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) is an area of growing interest. nih.gov In some contexts, like specific models of ALS and Huntington's disease, inhibiting the IRE1α pathway has shown potential benefits by enhancing the clearance of protein aggregates through autophagy. nih.gov Conversely, in other neurological conditions, the pathway may have a protective role. nih.gov Systematic investigation is needed to delineate the specific contribution of IRE1α in different neurodegenerative contexts and to determine the therapeutic viability of its inhibition with compounds like AMG-18 Hydrochloride.

Cancer: The IRE1α-XBP1 pathway is often activated in various cancers to promote tumor cell survival and proliferation, particularly under the stressful conditions of the tumor microenvironment. aacrjournals.orgresearchgate.net While some studies with selective IRE1α inhibitors, including a compound structurally related to AMG-18, did not show a significant impact on the viability of a broad range of tumor cell lines in vitro, the potential for targeting this pathway remains. nih.gov The observation that IRE1α inhibition can sensitize multiple myeloma cells to other anticancer agents suggests a role in combination therapies. mdpi.com Furthermore, the IRE1α-XBP1 pathway's role in modulating anti-tumor immunity by affecting immune cells within the tumor microenvironment presents another exciting avenue for cancer therapy. mdpi.com

Cardiovascular Diseases: Recent studies have implicated the IRE1α-XBP1s pathway in the pathology of aortic dissection. ijbs.com Inhibition of this pathway has been shown to protect against the formation and progression of aortic dissection in animal models by preserving vascular smooth muscle cell homeostasis. ijbs.com This suggests a potential new therapeutic application for IRE1α inhibitors like AMG-18 Hydrochloride in treating this life-threatening condition.

Investigation of Combination Therapies with AMG-18 Hydrochloride

Key areas for combination therapy research include:

Oncology: In multiple myeloma, combining an IRE1α inhibitor with proteasome inhibitors like bortezomib (B1684674) has shown promise in preclinical studies. mdpi.com This combination can enhance the cytotoxic effects on cancer cells. mdpi.com The rapid development of resistance to many targeted cancer therapies, such as KRAS G12C inhibitors, underscores the need for effective combination strategies. nih.gov Investigating combinations of AMG-18 Hydrochloride with other targeted agents or chemotherapies could be a fruitful area of research. mdpi.com

Inflammatory and Autoimmune Diseases: The IRE1α pathway is involved in the production of pro-inflammatory cytokines. uchile.cl Combining AMG-18 Hydrochloride with existing anti-inflammatory drugs could lead to more potent and sustained therapeutic effects in conditions like rheumatoid arthritis or inflammatory bowel disease.

Advanced Structural Biology Studies of IRE1α-AMG-18 Hydrochloride Interactions

A deep understanding of how AMG-18 Hydrochloride interacts with IRE1α at the atomic level is crucial for designing next-generation inhibitors with improved potency and selectivity. While the crystal structure of a related kinase inhibitor bound to human IRE1α has provided initial insights, further detailed structural studies are warranted. nih.govnih.gov

Future structural biology research should aim to:

Elucidate the precise binding mode of AMG-18 Hydrochloride to the IRE1α kinase domain.

Understand the allosteric changes induced by AMG-18 Hydrochloride that lead to the inhibition of the RNase activity. medchemexpress.comabmole.com

Characterize the structural basis for the compound's selectivity over other kinases. rndsystems.com

These studies will be instrumental in guiding the rational design of new molecules with optimized pharmacological properties.

Development of Advanced Preclinical Models for UPR and IRE1α-Related Diseases

To accurately predict the therapeutic efficacy of AMG-18 Hydrochloride in humans, it is essential to have robust and relevant preclinical models that faithfully recapitulate the complexities of human diseases.

Priorities for model development include:

Patient-Derived Xenografts (PDXs) and Organoids: For cancer research, PDX models, where patient tumor tissue is implanted into immunodeficient mice, and patient-derived organoids offer a more clinically relevant platform to test drug efficacy compared to traditional cell lines. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that allow for the conditional activation or inactivation of the IRE1α pathway in specific tissues can provide invaluable insights into the physiological and pathological roles of this signaling axis. nih.gov

Humanized Mouse Models: For studying the role of the UPR in the human immune system, mice engrafted with human immune cells can be a powerful tool.

These advanced models will be critical for evaluating the therapeutic potential of AMG-18 Hydrochloride and for identifying biomarkers that can predict patient response.

Unraveling Resistance Mechanisms and Off-Target Effects

As with any targeted therapy, the potential for the development of resistance is a significant concern. Understanding the mechanisms by which cells might become resistant to AMG-18 Hydrochloride is crucial for developing strategies to overcome it.

Research in this area should focus on:

Identifying Resistance Pathways: Investigating potential bypass signaling pathways that cells might activate to circumvent the effects of IRE1α inhibition. mdpi.compnas.org This could involve the upregulation of parallel UPR branches or other survival pathways. uchile.cl

Characterizing Off-Target Effects: While AMG-18 Hydrochloride is reported to be highly selective for IRE1α, comprehensive profiling of its off-target activities is necessary to fully understand its biological effects and potential for toxicity. rndsystems.comresearchgate.net Defining on-target versus off-target effects is a critical aspect of preclinical safety assessment. researchgate.net

Methodological Refinements in Preclinical Evaluation

The methods used to evaluate the preclinical efficacy and safety of compounds like AMG-18 Hydrochloride are continuously evolving. Refining these methodologies will lead to more accurate and predictive data.

Key areas for methodological improvement include:

High-Content Imaging and Analysis: Advanced microscopy and automated image analysis techniques can provide detailed, quantitative data on cellular responses to drug treatment, such as the translocation of transcription factors. nih.gov

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a more holistic understanding of the cellular response to IRE1α inhibition and help in identifying novel biomarkers and therapeutic targets.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Sophisticated PK/PD models can help to optimize dosing regimens and predict the therapeutic window for AMG-18 Hydrochloride in different disease contexts. nih.govresearchgate.net

Q & A

Q. What is the primary mechanism of action of AMG-18 Hydrochloride in targeting IRE1α, and how is its inhibitory efficacy quantified?

AMG-18 Hydrochloride acts as a mono-selective, allosteric inhibitor of IRE1α, specifically attenuating its RNase activity. This inhibition disrupts the unfolded protein response (UPR) pathway, which is critical in cellular stress adaptation. The inhibitory potency is quantified by its IC50 value of 5.9 nM, determined via enzymatic assays measuring RNase activity reduction under controlled conditions (e.g., recombinant IRE1α protein, substrate cleavage assays) .

Q. What are the recommended experimental protocols for administering AMG-18 Hydrochloride in cell-based assays?

- Dosage : Start with concentrations near the IC50 (5.9 nM) and adjust based on cell type (e.g., cancer vs. normal cells).

- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., 3,6-DMAD hydrochloride, another IRE1α inhibitor).

- Validation : Confirm target engagement via Western blotting for XBP1 splicing or qPCR for UPR-related genes (e.g., BiP, CHOP) .

Q. What safety protocols should be followed when handling AMG-18 Hydrochloride in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Consult glove compatibility charts for hydrochloric acid derivatives .

- Storage : Keep in a tightly sealed container at 2–8°C in a dry, ventilated area, away from incompatible materials .

- Spill Management : Follow institutional chemical spill protocols, including neutralization with appropriate absorbents and reporting procedures .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the therapeutic synergy of AMG-18 Hydrochloride with other UPR pathway inhibitors?

- Combination Studies : Co-administer AMG-18 with inhibitors of PERK (e.g., GSK2606414) or ATF6 (e.g., Ceapins) to assess synergistic apoptosis induction.

- Endpoints : Measure cell viability (MTT assay), apoptosis markers (Annexin V/PI staining), and UPR pathway activity (XBP1 splicing, ATF4 expression) .

- Statistical Design : Use factorial ANOVA to evaluate interaction effects and calculate combination indices (e.g., Chou-Talalay method) .

Q. How can contradictory data on AMG-18 Hydrochloride’s cytotoxicity in different cancer models be resolved?

- Source Analysis : Compare experimental variables such as cell line genetic backgrounds (e.g., KRAS mutations), assay durations, and drug exposure times.

- Methodological Replication : Repeat studies under standardized conditions (e.g., hypoxia vs. normoxia) and validate using orthogonal assays (e.g., CRISPR-mediated IRE1α knockout controls) .

- Meta-Analysis : Aggregate data from multiple studies to identify confounding factors (e.g., off-target effects at higher concentrations) .

Q. What methodologies are recommended for comparing AMG-18 Hydrochloride with other IRE1α inhibitors like 3,6-DMAD hydrochloride?

- Activity Profiling : Perform side-by-side enzymatic assays to compare IC50 values and selectivity (e.g., screening against related RNases like RNase L).

- Cellular Efficacy : Assess potency in stress-inducing models (e.g., tunicamycin treatment) and measure downstream markers (e.g., IL-6 secretion for 3,6-DMAD) .

- Structural Analysis : Use molecular docking to compare binding modes and allosteric modulation mechanisms .

Q. What are the best practices for presenting AMG-18 Hydrochloride data in publications to meet journal standards?

- Figures : Include dose-response curves (IC50 calculations), Western blot images of XBP1 splicing, and schematics of UPR pathway modulation.

- Tables : Summarize key parameters (e.g., IC50 values, cell viability percentages) with error margins and statistical significance (p-values) .

- Data Reproducibility : Provide raw data in supplementary materials and detail assay conditions (e.g., buffer pH, incubation times) .

Q. How can researchers validate the specificity of AMG-18 Hydrochloride for IRE1α in complex biological systems?

- Genetic Controls : Use siRNA or CRISPR to knock down IRE1α and confirm loss of drug efficacy .

- Off-Target Screening : Employ kinase profiling panels or proteome-wide affinity pulldown assays .

- Pathway Mapping : Monitor cross-talk with related stress pathways (e.g., mTOR, NF-κB) via transcriptomic or proteomic profiling .

Q. What strategies optimize AMG-18 Hydrochloride’s stability in long-term in vivo studies?

Q. How should researchers address discrepancies in reported IC50 values for AMG-18 Hydrochloride across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.